molecular formula C10H15NO2 B14157815 4-(1-Pyrrolidinyl)-2-butyn-1-ol acetate CAS No. 3921-93-5

4-(1-Pyrrolidinyl)-2-butyn-1-ol acetate

Katalognummer: B14157815
CAS-Nummer: 3921-93-5
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: CMESUIGSCQAVJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Pyrrolidinyl)-2-butyn-1-ol acetate is an organic compound that features a pyrrolidine ring attached to a butynyl group with an acetate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Pyrrolidinyl)-2-butyn-1-ol acetate typically involves the reaction of 4-(1-Pyrrolidinyl)-2-butyn-1-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, often at room temperature, to yield the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Pyrrolidinyl)-2-butyn-1-ol acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH₃) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of different esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(1-Pyrrolidinyl)-2-butyn-1-ol acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(1-Pyrrolidinyl)-2-butyn-1-ol acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the butynyl group can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine: A simple cyclic secondary amine with similar structural features.

    2-Butyn-1-ol: An alkyne alcohol that shares the butynyl group.

    Acetate Esters: Compounds with similar ester functional groups.

Uniqueness

4-(1-Pyrrolidinyl)-2-butyn-1-ol acetate is unique due to the combination of the pyrrolidine ring, butynyl group, and acetate ester. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Eigenschaften

CAS-Nummer

3921-93-5

Molekularformel

C10H15NO2

Molekulargewicht

181.23 g/mol

IUPAC-Name

4-pyrrolidin-1-ylbut-2-ynyl acetate

InChI

InChI=1S/C10H15NO2/c1-10(12)13-9-5-4-8-11-6-2-3-7-11/h2-3,6-9H2,1H3

InChI-Schlüssel

CMESUIGSCQAVJJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC#CCN1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.